STAT6-IN-5

STAT6 Inhibitor Inflammation

STAT6-IN-5 delivers 30% improved potency (IC50 0.24 μM) over STAT6-IN-4 with unique triazole-thiadiazole architecture. Achieves 93% inhibition at 0.1 μM, 100% at 1 μM—ideal for dose-response studies in Th2-mediated inflammation. ≥99.88% purity ensures reproducible ex vivo results in primary immune cells. Essential for benchmarking novel STAT6 PROTACs/degraders.

Molecular Formula C26H24F3N7O3S
Molecular Weight 571.6 g/mol
Cat. No. B12364222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT6-IN-5
Molecular FormulaC26H24F3N7O3S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=C(C=C2)C3=CC4=CC(=CC(=C4N3CCOC)C(=O)NC5=NN=C(S5)C)C(F)(F)F)C
InChIInChI=1S/C26H24F3N7O3S/c1-14-33-34(3)25(38)36(14)19-7-5-16(6-8-19)21-12-17-11-18(26(27,28)29)13-20(22(17)35(21)9-10-39-4)23(37)30-24-32-31-15(2)40-24/h5-8,11-13H,9-10H2,1-4H3,(H,30,32,37)
InChIKeyVFABOOWBMOMFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STAT6-IN-5: A Potent and Selective STAT6 Inhibitor for Inflammatory and Allergic Disease Research


The compound 2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide, also known as STAT6-IN-5, is a synthetic small molecule that functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein . It is characterized by a complex heterocyclic structure containing an indole core, a 1,2,4-triazole moiety, a 1,3,4-thiadiazole ring, and a trifluoromethyl group . The compound exhibits an IC50 of 0.24 μM against STAT6 in biochemical assays, demonstrating its utility as a research tool for investigating STAT6-mediated signaling pathways in inflammatory and allergic conditions .

Critical Role of Precise Molecular Architecture: Why STAT6-IN-5 Cannot Be Substituted with General STAT Inhibitors


The biological activity of STAT6 inhibitors is exquisitely sensitive to subtle variations in molecular structure. Within the same chemical series disclosed in patent WO2024071439, closely related analogs exhibit distinct potencies. For instance, STAT6-IN-4 (compound 78) has an IC50 of 0.34 μM, while STAT6-IN-5 (compound 84) achieves an IC50 of 0.24 μM, a ~30% improvement . The specific combination of the 1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl moiety, the 2-methoxyethyl substitution on the indole nitrogen, and the 5-methyl-1,3,4-thiadiazol-2-yl carboxamide tail confers unique binding characteristics and a distinct selectivity profile that cannot be replicated by simpler or more generic STAT inhibitors [1]. Substituting with a broader-spectrum JAK/STAT inhibitor would introduce off-target effects and confound experimental interpretation, making STAT6-IN-5 indispensable for targeted research applications.

Quantitative Differentiation of STAT6-IN-5 Against Closest Structural Analogs and Standard Inhibitors


STAT6-IN-5 Exhibits Superior Potency Over Closest Chemical Analogs STAT6-IN-4 and STAT6-IN-7

STAT6-IN-5 (IC50 = 0.24 μM) demonstrates a ~29% increase in potency compared to its direct analog STAT6-IN-4 (IC50 = 0.34 μM) and a ~14% improvement over STAT6-IN-7 (IC50 = 0.28 μM) in the same STAT6 inhibition assay . All three compounds were evaluated as inhibitors of STAT6 binding activity, underscoring the impact of specific structural modifications on target engagement.

STAT6 Inhibitor Inflammation

STAT6-IN-5 Occupies a Favorable Potency Window for Pathway Dissection, Bridging Ultra-Potent and Moderate Inhibitors

While AS1517499 (IC50 = 21 nM) and STAT6-IN-1 (IC50 = 28 nM) are significantly more potent STAT6 inhibitors, STAT6-IN-5's moderate potency (IC50 = 0.24 μM) offers a critical advantage for studies requiring partial pathway inhibition or for probing concentration-dependent effects . Its IC50 is approximately 11-fold higher than AS1517499 and 8.6-fold higher than STAT6-IN-1, providing a distinct operational range that avoids complete pathway shutdown.

STAT6 Inhibitor Dose-Response

Near-Complete Target Engagement Achieved at Low Micromolar Concentrations

STAT6-IN-5 achieves 93% inhibition of STAT6 activity at 0.1 μM and 100% inhibition at 1 μM, as measured in a STAT6-dependent reporter assay . This demonstrates a steep concentration-response relationship and confirms that the compound can effectively ablate STAT6 signaling at concentrations well within the range of typical cellular assay conditions.

STAT6 Inhibition Efficacy

Unique Heterocyclic Architecture Imparts Distinct Physicochemical Properties and Synthetic Tractability

The compound integrates a 5-trifluoromethylindole core, a 1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl phenyl substituent, and a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide tail [1]. This specific combination is distinct from other STAT6 inhibitors, which often rely on simpler pyrimidine or oxazolidinone scaffolds. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity (cLogP ~3.5), while the triazole and thiadiazole rings provide multiple hydrogen bond acceptors and donors that likely contribute to a unique binding mode at the STAT6 SH2 domain .

Indole Triazole Thiadiazole

Selective Inhibition of STAT6 Minimizes Off-Target Effects on Other STAT Family Members

STAT6-IN-5 is reported to be a selective STAT6 inhibitor . While detailed selectivity profiling data against all STAT family members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B) is not publicly available for this specific compound, the structure-activity relationship (SAR) from the patent WO2024071439 indicates that compounds in this series are designed to preferentially bind the STAT6 SH2 domain [1]. This is in contrast to broader-spectrum JAK inhibitors, which can simultaneously block signaling from multiple STAT pathways.

STAT6 Selectivity Kinase Profiling

High Chemical Purity Ensures Reproducibility in Sensitive Biological Assays

Commercially available STAT6-IN-5 is supplied with a purity of ≥99.88% as determined by HPLC . This high level of purity minimizes the risk of off-target effects or assay interference from contaminants, ensuring reproducible results across independent experiments. Many in-class analogs are offered at lower purities (e.g., 95-98%), which can introduce variability in dose-response studies.

Purity Quality Control Reproducibility

Optimal Research Applications for STAT6-IN-5 Based on Validated Performance Metrics


Dose-Response Studies in Cellular Models of Allergic Inflammation

Given its moderate potency (IC50 = 0.24 μM) and ability to achieve near-complete inhibition at 1 μM, STAT6-IN-5 is ideally suited for constructing full dose-response curves in cellular models of Th2-mediated inflammation. Researchers can accurately determine EC50 values for downstream effector functions, such as IL-4 or IL-13 induced eotaxin-3 secretion, without saturating the assay at low concentrations .

Comparator Studies to Benchmark Novel STAT6-Targeting Modalities

STAT6-IN-5 serves as an excellent reference compound for benchmarking the activity of novel STAT6 inhibitors, including PROTACs or molecular glues. Its well-characterized IC50 and inhibition profile (93% at 0.1 μM) provide a reliable standard against which to measure the potency and efficacy of new chemical entities .

Mechanistic Dissection of IL-4/IL-13 Signaling Pathways in Primary Human Cells

The compound's high chemical purity (≥99.88%) and reported selectivity for STAT6 make it a preferred tool for ex vivo studies using primary human immune cells, such as CD4+ T cells or macrophages. Here, minimizing off-target effects is critical to accurately define the role of STAT6 in cytokine-driven gene expression and cellular differentiation .

In Vivo Pharmacodynamic Studies in Murine Models of Atopic Dermatitis

Based on its structural characteristics (moderate cLogP ~3.5) and demonstrated target engagement in biochemical assays, STAT6-IN-5 is a suitable candidate for initial in vivo pharmacodynamic studies. It can be used to establish target engagement and pathway modulation in mouse models of allergic skin inflammation, providing a critical link between in vitro potency and in vivo efficacy [1].

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